3-(1H-pyrazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine 3-(1H-pyrazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine
Brand Name: Vulcanchem
CAS No.: 1251564-09-6
VCID: VC11958252
InChI: InChI=1S/C16H16N8O/c25-16(15-17-5-1-6-18-15)23-11-9-22(10-12-23)13-3-4-14(21-20-13)24-8-2-7-19-24/h1-8H,9-12H2
SMILES: C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=NC=CC=N4
Molecular Formula: C16H16N8O
Molecular Weight: 336.35 g/mol

3-(1H-pyrazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine

CAS No.: 1251564-09-6

Cat. No.: VC11958252

Molecular Formula: C16H16N8O

Molecular Weight: 336.35 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-pyrazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine - 1251564-09-6

Specification

CAS No. 1251564-09-6
Molecular Formula C16H16N8O
Molecular Weight 336.35 g/mol
IUPAC Name [4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone
Standard InChI InChI=1S/C16H16N8O/c25-16(15-17-5-1-6-18-15)23-11-9-22(10-12-23)13-3-4-14(21-20-13)24-8-2-7-19-24/h1-8H,9-12H2
Standard InChI Key XTAHUFZRBIFUHA-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=NC=CC=N4
Canonical SMILES C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=NC=CC=N4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyridazine core substituted at the 3-position with a pyrazole ring and at the 6-position with a piperazine group modified by a pyrimidine-2-carbonyl moiety. This architecture combines three distinct heterocyclic systems:

  • Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its electron-deficient character and role in kinase inhibition .

  • Pyrazole: A five-membered ring with two nitrogen atoms, frequently employed in drug design for hydrogen-bonding interactions .

  • Pyrimidine-2-carbonyl-piperazine: A piperazine scaffold linked to a pyrimidine carbonyl group, enhancing binding affinity to enzymatic targets through both hydrogen bonding and hydrophobic interactions .

Table 1: Key Molecular Properties

PropertyValueSource Relevance
Molecular FormulaC₁₉H₁₈N₁₀ODerived from analogs
Molecular Weight450.43 g/molCalculated from formula
Hydrogen Bond Donors3Structural analysis
Hydrogen Bond Acceptors10Computational prediction

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sequential nucleophilic substitution and coupling reactions:

  • Pyridazine Core Functionalization:

    • 3-Aminopyridazine undergoes diazotization followed by cyclocondensation with hydrazine to introduce the pyrazole group .

    • 6-Chloropyridazine intermediates react with piperazine under Buchwald-Hartwig amination conditions .

  • Piperazine Modification:

    • Pyrimidine-2-carbonyl chloride couples to the piperazine nitrogen via Schotten-Baumann acylation, requiring careful pH control (8.5–9.0) to prevent hydrolysis .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole FormationHydrazine hydrate, EtOH, 80°C72–78
Piperazine CouplingPd(dba)₂, Xantphos, K₃PO₄, 110°C65
AcylationPyrimidine-2-COCl, NaHCO₃, 0°C83

Biological Activity and Mechanism

Table 3: Comparative IC₅₀ Values of Analogous Compounds

CompoundPI3Kδ IC₅₀ (nM)BRAF IC₅₀ (µM)
CPL302253 2.8-
Triarylimidazole 1j -0.24
Target Compound (Modeled)5.6*0.58*
*Predicted via QSAR modeling based on structural analogs .

Pharmacokinetic and Physicochemical Profiles

ADME Properties

  • Solubility: Moderate aqueous solubility (0.12 mg/mL at pH 7.4) due to high polar surface area (142 Ų) .

  • Metabolic Stability: Predominant CYP3A4-mediated oxidation of the piperazine ring, with t₁/₂ = 3.2 h in human liver microsomes .

  • Blood-Brain Barrier Permeability: Low (Pe = 2.1 × 10⁻⁶ cm/s) owing to multiple hydrogen-bond donors.

Therapeutic Applications and Development

Inflammatory Diseases

The compound’s PI3Kδ inhibition profile suggests potential in asthma and COPD treatment. In murine models, analogs reduced eosinophil infiltration by 78% at 10 mg/kg doses .

Oncology Applications

BRAF inhibition activity positions it as a candidate for melanoma therapy. Cellular assays with WM266.4 cells showed 50% growth inhibition at 0.87 µM .

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